N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked to a pyridinone-acetamide scaffold. The 1,3-benzodioxole group is a pharmacophore known to enhance blood-brain barrier penetration and metabolic stability in CNS-targeting compounds , while the pyridinone ring contributes to hydrogen-bonding interactions critical for biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-15-6-18(11(8-19)5-12(15)20)7-16(21)17-10-2-3-13-14(4-10)24-9-23-13/h2-6,19H,7-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXFJJVXUXPKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the pyridine derivative: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, involving the reaction of an aldehyde, ammonia, and a β-keto ester.
Coupling of the two moieties: The final step involves coupling the benzodioxole and pyridine derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules:
Table 1: Key Structural Analogs
Key Observations :
- The target compound’s hydroxymethyl and methoxy groups distinguish it from analogs like (sulfanyl linker) and (vinyl-quinazolinone). These substituents may enhance solubility compared to more lipophilic derivatives.
- Unlike coumarin hybrids , which prioritize antioxidant activity via phenolic groups, the pyridinone core here may favor kinase inhibition or enzymatic interactions.
Table 2: Physicochemical Properties
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 299.29 g/mol
This compound contains a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and antioxidant effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Antioxidant Activity : Preliminary assays indicate that this compound exhibits significant antioxidant properties. It has been shown to reduce lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress .
- Antiproliferative Effects : Studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. In vitro tests demonstrated that it can inhibit cell growth in non-small cell lung cancer (NSCLC) models, suggesting a possible application in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Lipoxygenase : The compound has shown low inhibition activity on soybean lipoxygenase, a key enzyme involved in inflammatory processes. This suggests that it may modulate inflammatory pathways .
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect could be attributed to its interactions with specific cellular signaling pathways .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
